molecular formula C8H5F3O2S B1348642 3-(Trifluoromethylthio)benzoic acid CAS No. 946-65-6

3-(Trifluoromethylthio)benzoic acid

Cat. No. B1348642
CAS RN: 946-65-6
M. Wt: 222.19 g/mol
InChI Key: IVGAPIVNQABETQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzoic acid, also known as 3-TMB, is an organosulfur compound that is widely used in various scientific applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry. 3-TMB has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Derivative Applications

  • Radioactive Labeling : 3-(Trifluoromethylthio)benzoic acid has been used in the synthesis of radioactive compounds. For example, its carbonatation with 14CO2 leads to the production of (carboxyl-14C) 3-trifluoromethylthio benzoic acid, which is further used to synthesize various radioactive compounds with potential applications in medical imaging and drug development (Pichat & Tostain, 1979).

  • Metal Extraction and Detection : A derivative of benzoic acid, specifically 2-(3-Ethylthioureido)benzoic acid, has been developed for the extraction and detection of trace metals like Fe3+, Co2+, Cu2+, and Zn2+ in water, biological, and food samples. This illustrates the potential of benzoic acid derivatives in environmental monitoring and food safety (Mortada et al., 2017).

  • Synthetic Strategies : 3-(Trifluoromethylthio)benzoic acid has been utilized in developing synthetic strategies for compounds like 3-((trifluoromethyl)thio)-4H-chromen-4-one, indicating its versatility in organic synthesis and potential applications in pharmaceuticals and material science (Xiang & Yang, 2014).

  • Drug Discovery : The trifluoromethylthio group, including derivatives from 3-(Trifluoromethylthio)benzoic acid, is significant in drug discovery. It is used to modulate lipophilicity, bioavailability, and metabolic stability of molecules, playing a crucial role in the development of new pharmaceuticals (Rossi et al., 2018).

Chemical Analysis and Material Science

  • Spectroscopic Studies : Derivatives of benzoic acid, like 4-(3-Benzoylthioureido)benzoic acid, have been synthesized and characterized using techniques like MS, FT-IR, NMR, and UV–Visible spectroscopy, indicating their utility in chemical analysis and material characterization (Aydın et al., 2010).

  • Green Chemistry Applications : The study of decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives has shown environmentally friendly transformations, signifying the role of these compounds in sustainable chemistry practices (Wang et al., 2017).

  • the development of new antimicrobial agents and contributing to medical and pharmaceutical research (Satpute, Gangan, & Shastri, 2018).

Trifluoromethylation and Organic Synthesis

  • Organic Compound Modification : The trifluoromethylation of benzoic acids, including derivatives similar to 3-(Trifluoromethylthio)benzoic acid, has been explored for producing aryl trifluoromethyl ketones. These compounds have applications in various fields like pharmaceuticals, illustrating the compound's relevance in organic synthesis (Liu et al., 2021).

  • Stability and Reactivity Studies : Research on the reaction of β-dicarbonyl compounds with trifluoromethylsulphenyl chloride, which is related to 3-(Trifluoromethylthio)benzoic acid, provides insights into the stability and reactivity of these compounds, essential for their application in various chemical processes (Kolasa, 1987).

  • Thermodynamic Studies in Pharmaceuticals : Benzoic acid, a related compound, serves as a model for drug substances in pharmaceutical research. Understanding its thermodynamic behavior is crucial for the design and stability of pharmaceuticals, highlighting the broader applicability of such compounds in drug development (Reschke et al., 2016).

Environmental and Health Applications

  • Food and Environmental Safety : Studies on benzoic acid and its derivatives, including compounds similar to 3-(Trifluoromethylthio)benzoic acid, focus on their occurrence in foods and the environment. This research is pivotal in understanding the safety and regulatory aspects of such compounds in food and environmental contexts (Del Olmo, Calzada, & Nuñez, 2017).

Advanced Material Research

  • Material Science Applications : The study of lanthanide metal-organic frameworks using a compound similar to 3-(Trifluoromethylthio)benzoic acid has shown potential in fluorescence sensing and electrochemical sensing applications. This indicates the role of such compounds in developing advanced materials and sensors (Chai et al., 2022).

properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGAPIVNQABETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350877
Record name 3-(Trifluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)benzoic acid

CAS RN

946-65-6
Record name 3-(Trifluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylthio)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 3-(Trifluoromethylthio)benzoic acid in the synthesis of the target molecule?

A1: The research article focuses on synthesizing a 14C-labeled version of 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane, a potential anorectic drug []. 3-(Trifluoromethylthio)benzoic acid serves as a key starting material in this multi-step synthesis. The researchers use it to construct the core structure of the target molecule, specifically incorporating the 3-(trifluoromethylthio)phenyl moiety.

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